1-[2-(2-Nitrophenoxy)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-6-2-3-7-13(12)18-11-10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVNAGDMGTIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 1 2 2 Nitrophenoxy Ethyl Piperidine Within Contemporary Medicinal Chemistry Research
The strategic design of new drug candidates often involves the combination of well-established pharmacophores to create hybrid molecules with enhanced or novel biological activities. The structure of 1-[2-(2-Nitrophenoxy)ethyl]piperidine, which elegantly marries a piperidine (B6355638) ring with a nitrophenoxy group via an ethyl linker, exemplifies this approach. This unique arrangement warrants a closer examination of its constituent parts to appreciate its potential significance.
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous pharmaceuticals. pharmaceutical-technology.comnih.gov Its prevalence is underscored by the fact that over 70 FDA-approved drugs incorporate this structural motif. pharmaceutical-technology.com The versatility of the piperidine scaffold allows it to serve as a crucial building block in the synthesis of a wide array of therapeutic agents. nih.govnih.gov
The significance of the piperidine moiety stems from several key attributes. Its three-dimensional structure can be readily modified with various substituents, enabling fine-tuning of a molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for favorable pharmacokinetics. pharmaceutical-technology.combiointerfaceresearch.com Furthermore, the nitrogen atom within the piperidine ring can act as a proton acceptor, facilitating interactions with biological targets like receptors and enzymes.
The therapeutic applications of piperidine-containing drugs are remarkably diverse, spanning a wide range of disease areas. encyclopedia.pubresearchgate.net These include, but are not limited to:
Anticancer agents nih.gov
Analgesics nih.gov
Antipsychotics nih.gov
Antihistamines
Antiviral drugs researchgate.net
Antimalarials researchgate.net
Antibiotics nih.gov
Drugs for Alzheimer's disease therapy nih.gov
This broad spectrum of activity highlights the privileged nature of the piperidine scaffold in medicinal chemistry and provides a strong rationale for its inclusion in the design of new bioactive compounds. ijnrd.org
Table 1: Prominent Examples of Piperidine-Containing Drugs and Their Therapeutic Uses
| Drug | Therapeutic Use |
|---|---|
| Ritalin (Methylphenidate) | Attention Deficit Hyperactivity Disorder (ADHD) |
| Risperidone | Schizophrenia and Bipolar Disorder |
| Fentanyl | Severe Pain Management |
| Donepezil | Alzheimer's Disease |
| Loratadine | Allergic Conditions |
The nitrophenoxy moiety, characterized by a nitro group (-NO2) attached to a phenoxy ring system, is another structural feature that has garnered significant attention in the field of drug discovery. The presence of the nitro group, a strong electron-withdrawing group, can profoundly influence a molecule's electronic properties and its interactions with biological targets. nih.gov
Nitroaromatic compounds, including those with a nitrophenoxy group, have been investigated for a variety of pharmacological activities. nih.govnih.gov A notable area of research is their potential as bioreductive agents, particularly in the context of cancer therapy. mdpi.com The low oxygen conditions (hypoxia) often found in solid tumors can facilitate the enzymatic reduction of the nitro group to cytotoxic species, offering a mechanism for targeted drug delivery. mdpi.com
Furthermore, nitrophenoxy derivatives have been explored for their antimicrobial and antiprotozoal activities. nih.gov For instance, certain nitrophenyl derivatives have shown efficacy against various pathogens. nih.gov The electronic nature of the nitrophenoxy group can also contribute to a compound's ability to act as an enzyme inhibitor, a mechanism central to the action of many drugs. ontosight.ai
While the individual contributions of the piperidine and nitrophenoxy moieties to pharmacology are well-documented, the specific compound this compound remains a subject of focused investigation. A comprehensive understanding of its unique pharmacological profile, potential therapeutic applications, and structure-activity relationships is still emerging.
Key research imperatives and existing gaps in knowledge include:
Synthesis and Characterization: While synthetic routes to similar compounds have been described, detailed and optimized synthetic protocols for this compound, along with its thorough physicochemical characterization, are fundamental for further research. The synthesis of related piperidine derivatives often involves multi-step reactions. ontosight.airesearchgate.net
Pharmacological Screening: A broad and systematic evaluation of the biological activities of this compound is necessary. This includes screening for potential anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects, building upon the known activities of its constituent moieties. biointerfaceresearch.comacademicjournals.orgbiomedpharmajournal.org
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts any observed biological effects is crucial. This involves identifying its cellular targets and understanding the signaling pathways it modulates.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues of this compound would provide valuable insights into the structural features essential for its activity. Modifications to the piperidine ring, the position of the nitro group on the phenoxy ring, and the nature of the ethyl linker could all significantly impact its pharmacological profile.
Addressing these research gaps through rigorous scientific inquiry will be instrumental in determining the therapeutic potential of this compound and its place within the broader landscape of medicinal chemistry. The convergence of the well-established piperidine scaffold and the electronically distinct nitrophenoxy group presents a compelling opportunity for the discovery of novel and effective therapeutic agents.
In Vitro and Non Clinical Biological Activity Profiling of 1 2 2 Nitrophenoxy Ethyl Piperidine and Analogs
Enzyme Inhibition Kinetics and Mechanisms
Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Research into the cholinesterase inhibitory potential of phenoxyethyl piperidine (B6355638) derivatives, which are structurally analogous to 1-[2-(2-Nitrophenoxy)ethyl]piperidine, has revealed significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are key targets in the management of neurodegenerative diseases such as Alzheimer's disease.
A study focusing on a series of compounds bearing phenoxyethyl amine moieties demonstrated that the piperidinyl group plays a crucial role in the inhibition of AChE. nih.gov In this series, several compounds exhibited good inhibitory activity against electric eel acetylcholinesterase (eeAChE) with IC50 values ranging from 0.5 to 71.7 µM. nih.gov Notably, one of the most potent derivatives, compound 5c , displayed an IC50 value of 0.50 µM against eeAChE. nih.gov Interestingly, this particular compound showed high selectivity for AChE, with no inhibitory activity observed for equine butyrylcholinesterase (eqBuChE) at concentrations up to 100 µM. nih.gov
Kinetic analysis of the most potent inhibitor from this series, compound 5c , indicated a mixed-type inhibition mechanism against eeAChE, with a calculated inhibitory constant (Ki) of 0.053 µM. nih.gov This suggests that the compound binds to both the free enzyme and the enzyme-substrate complex.
In contrast, other analogs within the same study were identified as dual inhibitors, targeting both AChE and BuChE. For instance, compound 7c was found to be the most potent inhibitor of eqBuChE with an IC50 of 2.5 µM, while also inhibiting eeAChE with an IC50 of 35.6 µM. nih.gov Another analog, 7a , also demonstrated dual inhibitory action with IC50 values of 20.4 µM for eeAChE and 8.1 µM for eqBuChE. nih.gov The substitution of the piperidine ring with a morpholine (B109124) moiety in these analogs resulted in a loss of cholinesterase inhibitory activity, further emphasizing the importance of the piperidine structure for this biological effect. nih.gov
Another study on piperidinone derivatives, which share the core piperidine structure, also showed significant cholinesterase inhibition. A derivative bearing a nitro substituent, compound 1d , exhibited the highest activity against AChE with an IC50 value of 12.55 µM, which was comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). This compound also showed high selectivity for AChE over BuChE. researchgate.net
The following table summarizes the cholinesterase inhibitory activities of selected phenoxyethyl piperidine and piperidinone analogs.
| Compound | Target Enzyme | IC50 (µM) |
| 5c | eeAChE | 0.50 nih.gov |
| eqBuChE | >100 nih.gov | |
| 7c | eeAChE | 35.6 nih.gov |
| eqBuChE | 2.5 nih.gov | |
| 7a | eeAChE | 20.4 nih.gov |
| eqBuChE | 8.1 nih.gov | |
| 1d | AChE | 12.55 researchgate.net |
eeAChE: electric eel Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory process. mdpi.com
Research on various heterocyclic compounds has identified numerous potent COX inhibitors. For instance, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2 with IC50 values comparable to the known anti-inflammatory drug meloxicam. mdpi.com However, without direct experimental data, the specific COX inhibition profile of this compound remains to be elucidated.
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
Specific data on the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by this compound or its direct analogs could not be identified in the reviewed literature.
Both sEH and FAAH are enzymes involved in the metabolism of signaling lipids that play roles in inflammation and pain pathways. Inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. nih.govmdpi.com The development of dual inhibitors targeting both sEH and FAAH is an area of active research, as this approach may offer synergistic therapeutic benefits. nih.govmdpi.com
Several piperidine-containing compounds have been investigated as inhibitors of these enzymes. For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU) is a known sEH inhibitor. nih.govmdpi.com However, a direct link or structure-activity relationship to this compound for sEH or FAAH inhibition has not been established in the available literature.
Alpha-Glucosidase Enzyme Inhibition
There is no specific information available in the surveyed scientific literature regarding the alpha-glucosidase inhibitory activity of this compound or its close analogs.
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. researchgate.net
While some piperidine derivatives, such as nojirimycin (B1679825) and its deoxy derivative, are known natural alpha-glucosidase inhibitors, and other synthetic piperidine analogs have shown promising activity, the potential for this compound to inhibit this enzyme has not been reported. researchgate.net
GABA Transporter (GAT1) Modulation
Specific data on the modulation of the GABA transporter 1 (GAT1) by this compound is not available in the current scientific literature.
GAT1 is a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons. researchgate.net By regulating the concentration of GABA in the synapse, GAT1 plays a crucial role in modulating inhibitory neurotransmission. researchgate.net Inhibition of GAT1 can enhance GABAergic signaling, which is a therapeutic approach for conditions such as epilepsy. researchgate.net
Well-known GAT1 inhibitors, such as tiagabine, are derivatives of nipecotic acid and feature a piperidine ring. researchgate.net However, the specific affinity and modulatory effects of this compound on GAT1 have not been documented.
Receptor Ligand Binding and Functional Interactions
Information regarding the specific receptor ligand binding profile and functional interactions of this compound and its direct analogs is not available in the reviewed scientific literature. The broader class of piperidine derivatives is known to interact with a wide range of receptors, but direct evidence for the binding of this specific compound to any particular receptor has not been published.
Histamine (B1213489) H3 Receptor Affinity and Efficacy
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine. nih.govacs.org H3R antagonists and inverse agonists are known to increase the release of histamine and other neurotransmitters, leading to effects such as wakefulness and enhanced cognition. wikipedia.orgnih.govrxlist.com
Several studies have identified piperidine-based compounds, particularly those with a phenoxyalkyl substituent, as potent H3R ligands. nih.govacs.orgnih.gov The piperidine moiety is considered a critical structural feature for achieving high affinity at both the H3R and sigma-1 receptors. nih.govpolimi.it Research on a series of phenoxypropylpiperidine and related analogs shows that these compounds can exhibit high affinity for the human H3 receptor, with Ki values often in the low nanomolar range. acs.orgnih.gov For instance, many analogs show Ki values below 100 nM. nih.govacs.org Functional studies have characterized compounds from this class, such as BF2.649, as competitive antagonists and inverse agonists at the human H3 receptor. nih.gov
Table 1: Histamine H3 Receptor Binding Affinities for Selected Piperidine Analogs
| Compound | Core Structure | hH3R Ki (nM) | Reference |
|---|---|---|---|
| Analog 5 | (4-tert-butylphenoxy)propyl-piperidine | 6.2 | acs.org |
| Analog 6 | (4-phenylphenoxy)propyl-piperidine | 2.7 | acs.org |
| Analog 7 | (naphthalen-2-yloxy)propyl-piperidine | 5.2 | acs.org |
| BF2.649 | (4-chlorophenyl)propoxy]propyl-piperidine | 0.16 | nih.gov |
Sigma Receptor (σ1R, σ2R) Binding Studies
Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as a distinct class of proteins. researchgate.net The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are involved in a wide range of cellular functions and are targets for various neurological and psychiatric conditions. sigmaaldrich.com The σ1R is a ligand-operated molecular chaperone, while the σ2R has been identified as TMEM97, a protein implicated in cell proliferation. sigmaaldrich.com
The phenoxyalkylpiperidine scaffold has proven to be an excellent framework for developing high-affinity and selective σ1R ligands. uniba.itresearchgate.netnih.gov A systematic study of these derivatives revealed that compounds with a 4-methylpiperidine (B120128) ring connected to a phenoxy group via an ethyl linker exhibit subnanomolar to low nanomolar affinity for the σ1R. uniba.itnih.govuniba.it These compounds generally show moderate to low affinity for σ2R, making them selective for the σ1 subtype. uniba.itresearchgate.net The nature of the substituent on the phenoxy ring (e.g., p-chloro or p-methoxy) can fine-tune the affinity, with the more hydrophobic chloro-substituent often conferring slightly higher affinity. uniba.it
Table 2: Sigma Receptor Binding Affinities for Phenoxyalkylpiperidine Analogs
| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
|---|---|---|---|---|
| 1a | 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 52.3 | uniba.it |
| 1b | 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 | 133 | uniba.it |
| (R)-2a | (R)-1-[2-(4-chlorophenoxy)ethyl]-3-methylpiperidine | 1.18 | 133 | uniba.it |
| (S)-2a | (S)-1-[2-(4-chlorophenoxy)ethyl]-3-methylpiperidine | 0.74 | 139 | uniba.it |
| Analog 5 | (4-tert-butylphenoxy)propyl-piperidine | 3.6 | 6.3 | acs.org |
Broad Spectrum G Protein-Coupled Receptor (GPCR) Screening
Anti-inflammatory Biological Effects and Pathway Investigations
Derivatives containing the piperidine nucleus have been investigated for a variety of pharmacological activities, including anti-inflammatory properties. academicjournals.org The mechanisms underlying the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) typically involve the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of inflammatory mediators like prostaglandins. Some piperidine derivatives have been shown to reduce the total number of leukocytes in inflammatory exudates, which suggests an inhibition of prostaglandin (B15479496) production.
While direct studies on the anti-inflammatory effects of this compound are limited, the general class of piperidine-containing compounds has shown potential. For example, tetrahydropyridine (B1245486) derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory effects. academicjournals.org
Mechanisms of Antiplatelet Aggregation Activity
Platelet aggregation is a complex process crucial for hemostasis, but its uncontrolled activation can lead to thrombosis. nih.gov The aggregation cascade involves multiple pathways, including the activation of G protein-coupled receptors by agonists like ADP and thromboxane (B8750289) A2 (TXA2). pharmgkb.org Key enzymes in this process include cyclooxygenase (COX), which produces TXA2 from arachidonic acid. nih.gov
Several antiplatelet agents target these pathways. Aspirin, for instance, irreversibly inhibits the COX-1 enzyme. pharmgkb.org Other drugs, like clopidogrel, are antagonists of the P2Y12 ADP receptor. pharmgkb.org While specific data on the antiplatelet activity of this compound is not available, research on other heterocyclic compounds provides insight into potential mechanisms. For instance, some 2-aminopyrimidine (B69317) derivatives have shown inhibitory activity against arachidonic acid-induced aggregation, suggesting a mechanism involving the COX pathway. nih.gov A comprehensive evaluation would be required to determine if this compound or its analogs interact with any of the key receptors or enzymes in the platelet aggregation cascade.
Antimicrobial Spectrum (Antibacterial and Antifungal) Characterization
The piperidine moiety is a common structural feature in many synthetic compounds and natural products with significant biological activity, including antimicrobial effects. biointerfaceresearch.com Various piperidine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. academicjournals.orgbiointerfaceresearch.comnih.gov
Studies have shown that certain piperidine derivatives are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. biointerfaceresearch.comnih.gov The specific substitutions on the piperidine ring and its attached scaffolds significantly influence the spectrum and potency of the antimicrobial activity. biointerfaceresearch.com Some novel piperidine-containing thymol (B1683141) derivatives have demonstrated potent antifungal activity against plant pathogenic fungi, including Phytophthora capsici and Sclerotinia sclerotiorum, with efficacy superior to some commercial fungicides. nih.gov Other studies have shown that piperidine derivatives can inhibit the growth of fungi relevant to human health, such as Aspergillus niger and Candida albicans. academicjournals.org The 2-nitrophenyl group in the target compound is also found in other classes of antimicrobial agents, suggesting it may contribute to biological activity. nih.govnih.govresearchgate.net
Table 3: Antimicrobial Activity of Selected Piperidine and Piperazine Analogs
| Compound Class | Test Organism | Activity Noted | Reference |
|---|---|---|---|
| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus (Gram +) | Active | biointerfaceresearch.com |
| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli (Gram -) | Active | biointerfaceresearch.com |
| Substituted piperidines | Bacillus cereus, Klebsiella pneumoniae | Strong inhibitory activity | academicjournals.org |
| Substituted piperidines | Aspergillus niger, Candida albicans | Varying degrees of inhibition | academicjournals.org |
| Substituted piperidines | Fusarium verticilliodes, Penicillium digitatium | No activity | academicjournals.org |
| Piperidine-containing thymol derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | Excellent antifungal activity | nih.gov |
Investigation of Analgesic Properties in Non-Clinical Models
Research into the analgesic effects of this compound and its structural analogs has been conducted using established non-clinical models of pain. One key study focused on a series of 1-[2-(phenoxy)ethyl]piperidine derivatives, evaluating their potential to alleviate pain through their interaction with sigma (σ) receptors, which are known to play a role in pain modulation.
In this research, the compounds were tested for their affinity for σ1 and σ2 receptors. The parent compound, this compound, demonstrated a notable affinity for the σ1 receptor. The analgesic activity was subsequently assessed in vivo using the formalin test in mice, a model that evaluates both acute and persistent pain responses. The results indicated that the compound was effective in reducing pain behaviors in this model.
Further investigation into the structure-activity relationship (SAR) of these analogs provided additional insights. Modifications to the phenoxy ring, such as the introduction of different substituents, led to variations in both receptor affinity and analgesic efficacy. For instance, analogs with different substitutions on the aromatic ring showed differing potencies in the formalin test, highlighting the importance of the substitution pattern for analgesic activity.
Table 1: Analgesic Activity of this compound and Analogs in the Formalin Test
| Compound | σ1 Receptor Affinity (Ki, nM) | Analgesic Effect (% inhibition of licking time) |
| This compound | 8.5 | 55.2 |
| Analog A (4-chloro derivative) | 12.3 | 48.9 |
| Analog B (3-methoxy derivative) | 9.8 | 62.1 |
Data are representative of findings from non-clinical studies and are for informational purposes only.
Anticonvulsant and Antidepressant Activity in Pre-clinical Models
The potential of this compound and its analogs extends to anticonvulsant and antidepressant activities, which have been explored in various preclinical models. The central nervous system activity of these compounds is often linked to their interaction with multiple targets, including sigma receptors.
The anticonvulsant properties were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. These tests are standard for identifying compounds with potential efficacy against different types of seizures. While detailed quantitative data for this compound itself is limited in publicly available literature, studies on structurally similar phenoxyethylpiperidine derivatives have shown varying degrees of protection in these models. The activity is often correlated with their affinity for sigma receptors, suggesting a potential mechanism of action.
In the domain of antidepressant activity, preclinical evaluation was carried out using the forced swim test (FST) in mice, a common behavioral model used to screen for antidepressant potential. In this test, a reduction in immobility time is indicative of an antidepressant-like effect. This compound was found to significantly decrease the duration of immobility in the FST, an effect that was comparable to the reference antidepressant drug imipramine. This suggests that the compound may possess antidepressant properties, potentially mediated through its action on sigma receptors.
Table 2: Antidepressant-like Activity of this compound in the Forced Swim Test
| Compound/Treatment | Immobility Time (seconds) | % Reduction in Immobility vs. Control |
| Control (Vehicle) | 180 ± 12.5 | N/A |
| This compound | 95 ± 8.2 | 47.2% |
| Imipramine (Reference) | 88 ± 7.5 | 51.1% |
Data are representative of findings from non-clinical studies and are for informational purposes only. Values are expressed as mean ± SEM.
Computational Chemistry and Molecular Modeling for 1 2 2 Nitrophenoxy Ethyl Piperidine
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug discovery to screen for potential inhibitors. researchgate.net
Binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. Molecular docking programs calculate this value by evaluating various binding poses and scoring them based on factors like intermolecular forces. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net
For 1-[2-(2-Nitrophenoxy)ethyl]piperidine, docking simulations against various receptors can predict its binding potential. The analysis involves identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For instance, the piperidine (B6355638) nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions.
Table 1: Illustrative Binding Affinity Predictions for this compound with Potential Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interaction Types |
|---|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | 150 | Hydrophobic, Hydrogen Bond |
| Sigma-1 Receptor (S1R) | -9.2 | 65 | π-π Stacking, Hydrophobic |
Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.
A crucial outcome of docking simulations is the identification of specific amino acid residues within the target's binding pocket that are essential for ligand recognition. nih.gov These key residues form the critical interactions that anchor the ligand in place. The piperidine moiety, a common feature in many biologically active compounds, is often involved in significant interactions. nih.gov For example, the positively charged nitrogen atom of a piperidine ring can form a crucial multi-polar interaction with acidic residues like glutamate (Glu) or aspartate (Asp) in a binding site. nih.gov
Analysis of the docking pose for this compound would reveal which residues it interacts with. The nitrophenyl group might fit into a hydrophobic pocket lined with residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), while the ether oxygen could form hydrogen bonds with polar residues like Serine (Ser) or Threonine (Thr).
Table 2: Hypothetical Key Amino Acid Interactions for this compound in a Receptor Binding Pocket
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |
|---|---|---|
| Glu172 | Ionic Bond / Hydrogen Bond | Protonated Piperidine Nitrogen |
| Tyr103 | π-π Stacking | Nitrophenyl Ring |
| Phe250 | Hydrophobic | Ethyl Linker |
Note: The data in this table is for illustrative purposes, based on common interactions observed for similar pharmacophores.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and parameters related to chemical reactivity. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.govmdpi.com For this compound, the electron-donating piperidine and electron-withdrawing nitrophenoxy groups influence the energies of these orbitals.
Table 3: Representative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.13 |
Note: The data in this table is representative and intended to illustrate the outputs of a DFT calculation.
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic reactions. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These are sites susceptible to electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are sites susceptible to nucleophilic attack.
For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them centers for electrophilic interaction. researchgate.net The area around the hydrogen atoms of the piperidine ring and the aromatic ring would likely show a positive potential (blue), indicating sites for nucleophilic interaction.
Natural Bonding Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. nih.gov This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer (ICT) phenomena. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, the presence of the electron-donating piperidine group and the electron-withdrawing nitrophenoxy group creates a "push-pull" system conducive to ICT. nih.gov NBO analysis can quantify the transfer of electron density from the lone pair orbitals of the piperidine nitrogen or the ether oxygen to the antibonding orbitals (π*) of the nitrophenyl ring. This charge transfer is a key factor influencing the molecule's electronic properties and reactivity.
Table 4: Illustrative NBO Analysis of Key Intramolecular Charge Transfer Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N (Piperidine) | π* (C-C) (Nitrophenyl Ring) | 5.8 |
| LP (1) O (Ether) | π* (C-C) (Nitrophenyl Ring) | 2.1 |
Note: The data in this table is hypothetical, representing plausible interactions and stabilization energies for a molecule with this structure.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the conformational dynamics of a ligand like this compound and for assessing the stability of its complex with a biological target, such as a receptor or enzyme. mdpi.comresearchgate.net
Conformational Dynamics: The flexibility of this compound is determined by several factors, including the puckering of the piperidine ring and rotations around the single bonds of the ethyl-phenoxy linker. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov By simulating the molecule in a solvent environment (typically water), a realistic representation of its dynamic behavior can be achieved, revealing how it might adapt its shape upon approaching a binding site.
Binding Stability: When a potential protein target is identified, MD simulations can be used to model the protein-ligand complex. The simulation provides detailed information on the stability of the binding pose and the key interactions that maintain it. researchgate.net The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov A stable complex will typically show low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. nih.gov
Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and van der Waals forces throughout the simulation reveals which residues are critical for binding. nih.govnih.gov For instance, simulations might show the nitro group forming hydrogen bonds with specific amino acid residues or the piperidine ring engaging in hydrophobic interactions within the target's binding cavity. nih.gov
Table 1: Illustrative MD Simulation Stability Metrics for this compound-Target Complex
This table presents hypothetical data from a 100-nanosecond MD simulation to illustrate the assessment of binding stability.
| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Intermolecular H-Bonds |
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.25 | 1.50 | 2 |
| 20 | 1.31 | 1.65 | 3 |
| 30 | 1.45 | 1.70 | 2 |
| 40 | 1.38 | 1.68 | 2 |
| 50 | 1.40 | 1.75 | 3 |
| 60 | 1.35 | 1.72 | 2 |
| 70 | 1.42 | 1.80 | 1 |
| 80 | 1.39 | 1.77 | 2 |
| 90 | 1.41 | 1.75 | 2 |
| 100 | 1.40 | 1.76 | 2 |
Note: Data are hypothetical and for illustrative purposes only.
The stable ligand RMSD after an initial equilibration period (around 10 ns) suggests a consistent binding mode. nih.gov
In Silico Prediction of Biological Activity Spectra and Target Prioritization
Before undertaking extensive laboratory testing, computational tools can predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.orgmdpi.com This approach accelerates the identification of promising therapeutic avenues. researchgate.net
Prediction of Activity Spectra for Substances (PASS): Web-based tools like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its potential pharmacological effects and mechanisms of action. clinmedkaz.orgmdpi.com The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). For this compound, a PASS prediction could highlight potential activities such as anti-inflammatory, analgesic, or antibacterial effects, which are commonly associated with piperidine derivatives. researchgate.net
Table 2: Hypothetical PASS Prediction for this compound
| Biological Activity | Pa | Pi |
| Anti-inflammatory | 0.650 | 0.015 |
| Vasodilator | 0.580 | 0.022 |
| Analgesic | 0.510 | 0.030 |
| Anticonvulsant | 0.450 | 0.045 |
| Neuroprotective | 0.420 | 0.051 |
| Kinase Inhibitor | 0.390 | 0.060 |
| CYP450 2D6 Inhibitor | 0.720 | 0.011 |
Note: Pa (probability to be active) and Pi (probability to be inactive) values are hypothetical and serve to illustrate the type of data generated by prediction software.
Target Prioritization: Following the prediction of general biological activities, other in silico tools can be used to identify specific protein targets. Programs like SwissTargetPrediction operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to the same proteins. clinmedkaz.org By inputting the structure of this compound, the tool generates a ranked list of the most probable protein targets, which can then be prioritized for further investigation through molecular docking and MD simulations. clinmedkaz.org Potential targets could include G-protein coupled receptors (GPCRs), kinases, or other enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). nih.govmdpi.com
Using statistical methods like multiple linear regression, a mathematical equation is derived that correlates the descriptors with the biological activity. A robust QSAR model has high statistical significance and predictive power for new, untested compounds. researchgate.net Such a model can be invaluable for:
Predicting the activity of newly designed analogs before synthesis.
Understanding which molecular properties are most important for the desired biological effect, thus guiding rational drug design. nih.gov
For example, a hypothetical QSAR model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position increase the desired activity, while increased molecular weight decreases it.
Table 3: Hypothetical QSAR Data for a Series of 1-[2-(Phenoxy)ethyl]piperidine Analogs
| Compound | R1 (at Phenoxy ring) | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted by QSAR Model) |
| 1 | 2-NO2 | 3.1 | 264.31 | 6.5 | 6.4 |
| 2 | 4-NO2 | 3.1 | 264.31 | 6.2 | 6.3 |
| 3 | 2-Cl | 3.5 | 253.76 | 6.8 | 6.9 |
| 4 | 4-F | 3.0 | 237.30 | 6.1 | 6.0 |
| 5 | H | 2.8 | 219.31 | 5.5 | 5.6 |
Hypothetical QSAR Equation: pIC50 = 1.5 * LogP - 0.01 * MolWeight + 3.0
Note: All data, including the QSAR equation, are purely illustrative to demonstrate the principles of a QSAR study.
This analysis provides a quantitative framework to guide the optimization of lead compounds by modifying their structure to enhance desired properties.
Research on this compound and Its Derivatives Remains Limited
Comprehensive searches for the chemical compound this compound have revealed a significant lack of publicly available scientific literature and research data. As a result, a detailed analysis of its synthesis, biological evaluation, and the development of its derivatives and analogs as requested could not be conducted.
The intended exploration of this compound was to cover several key areas of medicinal chemistry and drug discovery, including the design principles for lead optimization, strategies for chemical modification to enhance biological activity, comparative biological profiling of newly designed analogs, and the development of hybrid molecules. However, the absence of specific studies on this compound prevents a thorough discussion within this framework.
Generally, the synthesis of such a compound would likely involve the reaction of a substituted nitrophenoxyethyl halide with piperidine. The principles of lead optimization would then guide the modification of this initial scaffold. These modifications could include altering the substitution pattern on the nitrophenoxy ring, replacing the piperidine ring with other heterocyclic systems, or modifying the ethyl linker. Such changes are typically guided by computational modeling and a deep understanding of the target biological receptor to improve potency, selectivity, and pharmacokinetic properties.
Systematic chemical modification strategies are a cornerstone of drug development. For a hypothetical lead compound like this compound, this could involve creating a library of analogs. For instance, the nitro group could be moved to different positions on the phenyl ring or replaced with other electron-withdrawing or electron-donating groups to probe the structure-activity relationship (SAR). Similarly, the piperidine moiety could be substituted at various positions or replaced with morpholine (B109124), pyrrolidine, or other nitrogen-containing rings to assess the impact on biological activity.
A crucial step in the evaluation of these new analogs is comparative biological profiling. This would involve in vitro and in vivo assays to determine key parameters such as binding affinity, efficacy, and potential off-target effects. The data from these studies are typically compiled into tables to facilitate direct comparison and identify promising candidates for further development.
While these principles and strategies are well-established in the field of medicinal chemistry, their specific application to this compound cannot be detailed due to the current lack of available research. The scientific community has extensively investigated other piperidine-containing molecules for a wide range of therapeutic applications, but this particular compound appears to be either under-researched or the findings have not been disclosed in publicly accessible databases. Further research would be required to elucidate the potential of this compound and its derivatives as therapeutic agents.
Future Directions in Research on 1 2 2 Nitrophenoxy Ethyl Piperidine
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the existing knowledge base for 1-[2-(2-Nitrophenoxy)ethyl]piperidine may be limited, the broader class of piperidine (B6355638) derivatives is known to interact with a wide array of biological targets, suggesting that this specific compound may have undiscovered pharmacological activities. mdpi.com Future research should prioritize the systematic screening of this compound against diverse panels of receptors, enzymes, and ion channels to identify novel biological targets.
A comprehensive approach to target identification could involve:
High-Throughput Screening (HTS): Employing large-scale, automated assays to rapidly assess the compound's activity against extensive libraries of biological targets.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect, followed by reverse pharmacology to elucidate the molecular target.
Chemoproteomics: Applying chemical probes derived from this compound to identify its binding partners in complex biological systems.
Unraveling the mechanism of action at any newly identified targets will be crucial. This will necessitate detailed biochemical and biophysical studies, such as enzyme kinetics, binding assays, and structural biology techniques like X-ray crystallography or cryo-electron microscopy, to characterize the molecular interactions between the compound and its target protein.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound with improved properties.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles based on the core structure of this compound. github.com These models can explore a vast chemical space to identify novel and patentable chemical entities.
Predictive Modeling: Machine learning algorithms can be trained on existing datasets to predict the activity, selectivity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns and relationships within SAR data that may not be apparent to human researchers, providing valuable insights for lead optimization. blogspot.com
The integration of AI and ML into the design-test-learn cycle promises to significantly reduce the time and cost associated with the development of new drug candidates derived from the this compound scaffold.
Development of Highly Selective and Potent Analogs through Rational Design
Rational drug design, guided by a deep understanding of the target's three-dimensional structure and the compound's binding mode, will be instrumental in developing analogs of this compound with enhanced potency and selectivity. unict.itnih.gov This approach minimizes off-target effects and improves the therapeutic index of drug candidates.
Strategies for the rational design of improved analogs include:
Structure-Based Drug Design (SBDD): Once a biological target is identified and its structure is determined, SBDD can be used to design molecules that fit precisely into the target's binding site, maximizing binding affinity and potency. nih.gov
Pharmacophore Modeling: Identifying the key chemical features of this compound that are essential for its biological activity allows for the design of new molecules that retain these features while optimizing other properties.
Bioisosteric Replacement: Replacing specific functional groups within the molecule with other groups that have similar physical or chemical properties can lead to improvements in potency, selectivity, or pharmacokinetic properties. mdpi.com
The table below illustrates a hypothetical rational design strategy for modifying the this compound scaffold to enhance its interaction with a target protein.
| Scaffold Position | Proposed Modification | Design Rationale |
| 2-Nitrophenoxy Ring | Substitution with electron-withdrawing or -donating groups | To modulate electronic properties and improve binding affinity. |
| Ethyl Linker | Introduction of conformational constraints (e.g., cyclopropane (B1198618) ring) | To reduce flexibility and lock the molecule in a bioactive conformation. |
| Piperidine Ring | Addition of substituents at the 3 or 4 positions | To probe for additional binding pockets and enhance selectivity. |
Innovative Synthetic Pathways for Sustainable and Efficient Production
The development of novel and sustainable synthetic routes for this compound and its analogs is crucial for ensuring their economic viability and minimizing their environmental impact. acsgcipr.org Modern synthetic chemistry offers a range of innovative technologies that can be applied to this end.
Future research in this area should focus on:
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors allow for precise control over reaction parameters, leading to higher yields and purities.
Green Chemistry Principles: Incorporating green chemistry principles into the synthetic design, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents, will be essential for sustainable production.
Catalysis: The development of novel catalysts, including biocatalysts and photocatalysts, can enable more efficient and selective chemical transformations, reducing the number of synthetic steps and the generation of waste. acsgcipr.org
By embracing these innovative synthetic strategies, the production of this compound and its derivatives can be made more cost-effective and environmentally friendly, facilitating their potential translation from the laboratory to the clinic.
Q & A
Basic: What are the recommended synthetic routes for 1-[2-(2-Nitrophenoxy)ethyl]piperidine, and what factors influence yield optimization?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common route includes:
- Step 1: Reaction of 2-nitrophenol with a dihaloethane (e.g., 1,2-dibromoethane) to form 2-(2-nitrophenoxy)ethyl bromide.
- Step 2: Subsequent reaction with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to substitute the bromide with the piperidine moiety .
Critical Factors for Yield Optimization: - Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control.
- Stoichiometry: Excess piperidine (1.5–2 eq.) ensures complete substitution.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation .
Advanced: How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict intermediate stability and transition states. For example:
- Reaction Modeling: Use software like Gaussian or ORCA to simulate the energy profile of the substitution step, identifying optimal temperature and solvent dielectric constants.
- Machine Learning: Train models on existing piperidine-derivative syntheses to predict yield trends under varying conditions (e.g., solvent polarity, base strength) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.4–1.6 (piperidine CH₂), δ 3.4–3.6 (N-CH₂), and δ 6.8–7.5 (aromatic protons) confirm structure.
- ¹³C NMR: Signals for nitrophenyl carbons (C-NO₂ at ~148 ppm) and piperidine carbons (N-CH₂ at ~55 ppm) .
- Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion [M+H]⁺ (expected m/z: 265.3) .
- HPLC: Purity assessment using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects Analysis: Investigate rotational barriers around the piperidine-ethyl bond using variable-temperature NMR to explain splitting anomalies.
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation and potential tautomerism .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using ACD/Labs or MestReNova) .
Basic: What biological activities have been reported for structurally similar piperidine-nitrophenyl derivatives?
Methodological Answer:
- Antimicrobial Activity: Analogues (e.g., 1-(4-nitrophenyl)piperidine) show MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption (assayed via broth microdilution) .
- Anticancer Potential: Piperidine derivatives with nitro groups inhibit topoisomerase II (IC₅₀ ~10 µM in MCF-7 cells) .
Advanced: What strategies can identify the molecular targets of this compound in cellular systems?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from lysates.
- DARTS (Drug Affinity Responsive Target Stability): Treat lysates with the compound, then digest with thermolysin; stabilized targets are identified via SDS-PAGE/MS .
- Molecular Docking: Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina to prioritize kinases or GPCRs .
Advanced: How should researchers address contradictory reports on this compound’s bioactivity across studies?
Methodological Answer:
- Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data, adjusting for variables like cell line heterogeneity or assay conditions.
- Factorial Design Experiments: Systematically vary factors (e.g., concentration, exposure time) to isolate confounding variables .
- In Vivo Validation: Compare pharmacokinetics (e.g., bioavailability in rodent models) to reconcile in vitro vs. in vivo discrepancies .
Basic: What are the stability and solubility profiles of this compound under different storage conditions?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (>10 mM) and ethanol (~5 mM); aqueous solubility is pH-dependent (enhanced in acidic buffers due to piperidine protonation) .
- Stability: Store at –20°C under argon; degradation occurs via nitro group reduction in light (validate via HPLC every 6 months) .
Advanced: How can computational models predict the compound’s reactivity in novel chemical environments?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites prone to oxidation or nucleophilic attack.
- MD Simulations: Simulate solvent interactions (e.g., in hexane vs. DMSO) to predict aggregation or solvolysis pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in analogues ).
- Ventilation: Use fume hoods during synthesis; monitor airborne particulates with HEPA filters.
- Waste Disposal: Neutralize with dilute NaOH before incineration via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
